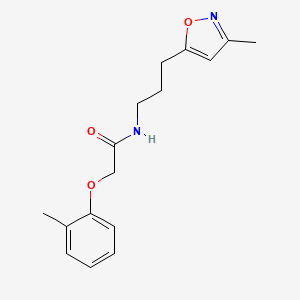
N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Crystallography
Research has delved into the structural aspects of quinoline derivatives, focusing on their co-crystal formation, salt formation, and the implications of these structures in material science and drug design. For example, Karmakar et al. (2009) explored the structural study of quinoline derivatives, highlighting their potential in forming co-crystals and salts with various aromatic diols and acids, which could influence drug delivery mechanisms and material properties Karmakar, A., Kalita, D., & Baruah, J. (2009). Structural study on few co-crystals and a salt of quinoline derivatives having amide bond. Journal of Molecular Structure, 935, 47-52.
Pharmacological Applications
Compounds related to N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide have been synthesized and evaluated for their potential pharmacological activities. Werbel et al. (1986) synthesized a series of quinoline derivatives to explore their antimalarial activity, demonstrating the potential of these compounds in medicinal chemistry for developing new antimalarial drugs Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., McNamara, D., Ortwine, D., & Worth, D. (1986). Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Journal of Medicinal Chemistry, 29(6), 924-939.
Chemical Synthesis and Modification
Significant research has also been focused on the chemical synthesis and modification of quinoline derivatives, aiming at the development of new chemical entities with enhanced properties or functionalities. Bhambi et al. (2010) reported the synthesis of novel quinoline derivatives with potential biological activities, which could serve as a foundation for developing new therapeutic agents or chemical tools Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., & Talesara, G. L. (2010). Synthesis and Pharmacological Studies on Some Phthalimidoxy Substituted Quinoline Derivatives. ChemInform, 41.
Fluorescence and Sensing Applications
Quinoline derivatives have been explored for their fluorescence properties and potential applications as chemosensors. Park et al. (2015) synthesized a chemosensor based on quinoline, demonstrating its ability to detect Zn2+ ions in living cells and aqueous solutions, indicating the role of these compounds in environmental monitoring and biological research Park, G., Kim, H., Lee, J. J., Kim, Y. S., Lee, S. Y., Lee, S., Noh, I., & Kim, C. (2015). A highly selective turn-on chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution. Sensors and Actuators B: Chemical, 215, 568-576.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-6-5-7-24(14-20)30-27(32)18-31-26-16-25(34-3)13-10-21(26)15-22(28(31)33)17-29-23-11-8-19(2)9-12-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLGFPBVSPHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)

![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2858969.png)
![4-[4-(tert-butyl)benzoyl]-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2858970.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)
![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)

